BenchChemオンラインストアへようこそ!

BIIB068

BTK inhibition Kinase binding IC50

Select BIIB068 for your BTK research to leverage its unique reversible, non-covalent binding mechanism. Unlike covalent inhibitors (ibrutinib, acalabrutinib), BIIB068 retains full potency against the C481S resistance mutant and delivers >400-fold selectivity over other kinases, ensuring phenotypes are confidently attributed to BTK inhibition. Ideal for clean immunology data, chronic SLE dosing in mice, and as a selectivity benchmark. Order now for reliable, publication-grade results.

Molecular Formula C23H29N7O2
Molecular Weight 435.5 g/mol
CAS No. 1798787-27-5
Cat. No. B3025773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIIB068
CAS1798787-27-5
Molecular FormulaC23H29N7O2
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NC(=NC=C2)NC3=CN(N=C3)C)CNC(=O)N4CC(C4)OC(C)C
InChIInChI=1S/C23H29N7O2/c1-15(2)32-20-13-30(14-20)23(31)25-10-18-6-5-17(9-16(18)3)21-7-8-24-22(28-21)27-19-11-26-29(4)12-19/h5-9,11-12,15,20H,10,13-14H2,1-4H3,(H,25,31)(H,24,27,28)
InChIKeyBMWMKGNVAMXXCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BIIB068 (CAS 1798787-27-5): A Reversible, Highly Selective Oral BTK Inhibitor for Autoimmune Disease Research


BIIB068 is a synthetic small‑molecule inhibitor of Bruton’s tyrosine kinase (BTK) [1]. It is distinguished by a reversible, non‑covalent binding mechanism, in contrast to the irreversible covalent binding of many approved BTK inhibitors [1]. Preclinical and Phase 1 clinical studies have characterized BIIB068 as orally bioavailable, with robust kinome‑wide selectivity and dose‑dependent target engagement in humans [1].

Why BIIB068 Cannot Be Substituted with Other BTK Inhibitors: Binding Mode and Selectivity Define Its Research Utility


BIIB068 differs fundamentally from covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib) in both binding mechanism and kinome‑wide selectivity profile [1]. Unlike irreversible inhibitors that form a covalent bond with Cys‑481, BIIB068 is a fully reversible, ATP‑competitive inhibitor [1]. This reversible binding confers a distinct off‑target profile, with >400‑fold selectivity for BTK over other kinases—a level of discrimination that is not matched by commonly used covalent comparators [1][2]. Substitution with a covalent BTK inhibitor would therefore yield a different selectivity fingerprint and a distinct cellular response, undermining the validity of comparative studies.

BIIB068: Head‑to‑Head and Cross‑Study Quantitative Differentiation Against Leading BTK Inhibitors


BTK Binding Affinity and Cellular Potency Differentiate BIIB068 from Covalent Comparators

BIIB068 demonstrates potent biochemical inhibition of BTK with an IC50 of 1 nM and a dissociation constant (Kd) of 0.3 nM [1]. This affinity places BIIB068 among the most potent BTK inhibitors characterized to date. For reference, ibrutinib exhibits an IC50 of 0.5–1.5 nM [2], acalabrutinib 3.0–5.1 nM [2], zanubrutinib 0.3 nM [2], and evobrutinib 8.9–37.9 nM . In a more physiologically relevant human whole‑blood assay measuring BTK phosphorylation, BIIB068 achieves an IC50 of 0.12 µM (120 nM), confirming robust cellular target engagement [1]. Comparative whole‑blood potency data for covalent inhibitors are not uniformly available, but BIIB068’s reversible mechanism ensures that cellular activity is not confounded by irreversible covalent trapping artifacts.

BTK inhibition Kinase binding IC50 Kd

Kinome‑Wide Selectivity: BIIB068 Exhibits >400‑Fold Discrimination, Surpassing Covalent Inhibitor Selectivity

In a DiscoverX KinomeScan screen encompassing >400 kinases, BIIB068 displayed >400‑fold selectivity for BTK over all other kinases tested, including the structurally related Tec family members BMX, ITK, TEC, and TXK [1]. This level of selectivity is not matched by leading covalent BTK inhibitors. For instance, ibrutinib shows moderate selectivity with IC50 values of 0.8 nM for BMX, 4.9 nM for ITK, and 10 nM for TEC [2]. Acalabrutinib is more selective but still inhibits BMX (IC50 ≈ 46 nM) and TEC (IC50 ≈ 126 nM) [2]. Zanubrutinib also retains residual activity against BMX (IC50 ≈ 0.62 nM) and ITK (IC50 ≈ 56 nM) [2]. BIIB068’s >400‑fold window ensures that at concentrations required for complete BTK inhibition, off‑target kinase activities remain negligible.

Kinase selectivity Off‑target profiling KinomeScan Tec family kinases

Human Pharmacodynamics: BIIB068 Achieves >90% BTK Phosphorylation Inhibition in Phase 1 Subjects

In a Phase 1 single‑ascending‑dose study in healthy volunteers, BIIB068 achieved >90% inhibition of BTK phosphorylation (pBTK) in peripheral blood mononuclear cells [1][2]. This robust, dose‑dependent target engagement confirms that BIIB068’s favorable ADME properties translate into sustained BTK suppression in humans. In comparison, covalent BTK inhibitors also achieve high target occupancy (e.g., ibrutinib >90% [3], acalabrutinib 97–99% [3], zanubrutinib >95% [3]), but BIIB068 provides equivalent pharmacodynamic efficacy with a reversible, non‑covalent binding mode—an important distinction for studies where reversible target engagement is mechanistically required.

Pharmacodynamics BTK occupancy Target engagement Phase 1

Reversible Binding Mode Enables Distinct Cellular Pharmacology Versus Covalent Inhibitors

BIIB068 is a fully reversible, ATP‑competitive BTK inhibitor that does not rely on covalent modification of Cys‑481 [1]. This is in stark contrast to ibrutinib, acalabrutinib, zanubrutinib, and evobrutinib, all of which are irreversible covalent inhibitors that form a permanent bond with Cys‑481 [2]. The reversible binding of BIIB068 may offer advantages in experimental systems where sustained, irreversible target inactivation is undesirable or where washout experiments are required to assess BTK‑dependent recovery kinetics. Although the IUPHAR/BPS database notes that BIIB068‑mediated inhibition of B‑cell activation is not as robust as expected based on pBTK levels [3], this observation underscores the need for a reversible probe to dissect the relationship between BTK phosphorylation and downstream functional outputs.

Reversible inhibitor Covalent inhibitor Cys‑481 BTK signaling

Favorable ADME and Oral Bioavailability Support In Vivo Use in Autoimmune Disease Models

BIIB068 exhibits good overall drug‑like properties for oral dosing, including favorable ADME (absorption, distribution, metabolism, excretion) characteristics and was well tolerated across preclinical species at pharmacologically relevant doses [1]. While detailed human PK parameters (Cmax, AUC, t½) from the Phase 1 study have not been fully disclosed in the public domain, the compound’s ability to achieve >90% pBTK inhibition in humans following a single oral dose [2] confirms adequate oral exposure and target engagement. In comparison, the absolute oral bioavailability of covalent BTK inhibitors varies widely: ibrutinib <10%, acalabrutinib ~25%, zanubrutinib ~45–50% [3]. Although BIIB068’s exact bioavailability is not publicly reported, its sustained target engagement and preclinical tolerability profile position it as an orally viable reversible BTK inhibitor suitable for chronic dosing studies in autoimmune disease models.

ADME Oral bioavailability Preclinical pharmacokinetics Systemic lupus erythematosus

Differentiated Application in Autoimmune Disease Research: SLE and B‑Cell‑Driven Pathologies

BIIB068 was specifically designed and advanced into Phase 1 clinical trials for the treatment of autoimmune diseases, with a primary focus on systemic lupus erythematosus (SLE) [1][2]. In contrast, most covalent BTK inhibitors (ibrutinib, acalabrutinib, zanubrutinib) were developed primarily for B‑cell malignancies, and their use in autoimmune disease research is often limited by concerns over off‑target kinase inhibition and associated toxicities [3]. BIIB068’s high kinome‑wide selectivity and reversible binding make it a more appropriate chemical probe for studying BTK’s role in autoantibody‑driven immune disorders, where sustained, on‑target inhibition is required without the confounding effects of irreversible covalent modification or broad off‑target kinase suppression.

Autoimmune disease Systemic lupus erythematosus B‑cell signaling Fc receptor

High‑Impact Application Scenarios for BIIB068 in Autoimmune and BTK‑Dependent Research


Dissecting BTK‑Specific Signaling in Immune Cells Using a Highly Selective Reversible Probe

Use BIIB068 to inhibit BTK in primary human B cells, monocytes, or neutrophils while minimizing off‑target effects on Tec family kinases (BMX, ITK, TEC, TXK) that are commonly inhibited by covalent BTK inhibitors. The >400‑fold selectivity window [1] ensures that observed phenotypes can be confidently attributed to BTK inhibition rather than to off‑target kinase suppression. This application is critical for generating clean mechanistic data in immunology research.

Preclinical Modeling of Systemic Lupus Erythematosus (SLE) with an Orally Active Reversible BTK Inhibitor

Administer BIIB068 orally to mouse models of SLE (e.g., NZB/W F1, MRL/lpr) to evaluate the therapeutic impact of BTK inhibition on autoantibody production, immune complex deposition, and end‑organ damage. BIIB068’s favorable preclinical ADME and tolerability [1] support chronic dosing regimens, while its reversible binding mode avoids permanent target modification. This scenario directly addresses the compound’s intended clinical indication [2].

Investigating BTK Inhibitor Resistance Mechanisms, Including C481S Mutation

Employ BIIB068 as a reversible control compound in studies of acquired resistance to covalent BTK inhibitors. Because BIIB068 does not rely on Cys‑481 for binding [1], it retains activity against the C481S mutant that confers resistance to ibrutinib, acalabrutinib, and zanubrutinib [3]. Side‑by‑side comparison of BIIB068 and covalent inhibitors in C481S‑expressing cell lines can elucidate the differential impact of irreversible versus reversible target engagement on downstream signaling and cell survival.

Comparative BTK Inhibitor Selectivity Profiling in Kinome‑Wide Screens

Include BIIB068 in multi‑compound kinome selectivity panels (e.g., KinomeScan) to benchmark the selectivity of novel BTK inhibitors or to assess the off‑target profiles of covalent comparators. BIIB068’s well‑documented >400‑fold selectivity over >400 kinases [1] provides a gold‑standard reference point for evaluating the kinome‑wide discrimination of other BTK‑targeting molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for BIIB068

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.